1-(6-Benzofuranyl)-2-propanone
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Overview
Description
1-(6-Benzofuranyl)-2-propanone is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring attached to a propanone group, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Benzofuranyl)-2-propanone can be synthesized through several methods. One common approach involves the reaction of benzofuran with propanone under specific conditions. For instance, the reaction can be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Benzofuranyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(6-Benzofuranyl)-2-propanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Medicine: Potential therapeutic applications include the development of drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(6-Benzofuranyl)-2-propanone involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation. The compound’s antibacterial and anti-viral effects could result from disrupting the integrity of microbial cell membranes or interfering with viral replication .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Benzofuran-1-yl-propanone: A similar compound with a different substitution pattern.
3-Benzofuran-2-yl-propanone: Another derivative with variations in the position of the propanone group.
Uniqueness: 1-(6-Benzofuranyl)-2-propanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-(1-benzofuran-6-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSIZPUOBNXWNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=C1)C=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622881 |
Source
|
Record name | 1-(1-Benzofuran-6-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286836-34-8 |
Source
|
Record name | 1-(1-Benzofuran-6-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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